Cas no 85553-53-3 (3-(Pyridin-2-yl)benzaldehyde)

3-(Pyridin-2-yl)benzaldehyde structure
3-(Pyridin-2-yl)benzaldehyde structure
Productnaam:3-(Pyridin-2-yl)benzaldehyde
CAS-nummer:85553-53-3
MF:C12H9NO
MW:183.205962896347
MDL:MFCD02684103
CID:726105
PubChem ID:3710039

3-(Pyridin-2-yl)benzaldehyde Chemische en fysische eigenschappen

Naam en identificatie

    • 3-Pyridin-2-yl-benzaldehyde
    • 3-(2-Pyridyl)benzaldehyde
    • 3-(2-PYRIDINYL)BENZALDEHYDE
    • 3-Pyrid-2-ylbenzaldehyde
    • 3-pyridin-2-ylbenzaldehyde
    • Benzaldehyde,3-(2-pyridinyl)-
    • 2-(3-Formylphenyl)pyridine
    • 3-(Pyridin-2-Yl)Benzaldehyde
    • Benzaldehyde, 3-(2-pyridinyl)-
    • SAPNGHSAYQXRPG-UHFFFAOYSA-N
    • 5-(2-PYRIDYL)BENZALDEHYDE
    • AR1652
    • SBB090049
    • SY050757
    • 3-(2-pyridinyl)benzaldehyde, AldrichCPR
    • 3-(2-Pyridinyl)benzaldehyde (ACI)
    • 3-Pyridinylbenzaldehyde
    • DTXSID90395351
    • AKOS004113794
    • CS-0095847
    • DB-021602
    • AC-30417
    • EN300-114893
    • P1889
    • J-510947
    • PS-3589
    • 85553-53-3
    • SCHEMBL510345
    • MFCD02684103
    • Z1143356184
    • 3-(Pyridin-2-yl)benzaldehyde
    • MDL: MFCD02684103
    • Inchi: 1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H
    • InChI-sleutel: SAPNGHSAYQXRPG-UHFFFAOYSA-N
    • LACHT: O=CC1C=C(C2C=CC=CN=2)C=CC=1

Berekende eigenschappen

  • Exacte massa: 183.06800
  • Monoisotopische massa: 183.068
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 193
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 30
  • XLogP3: 2.1

Experimentele eigenschappen

  • Kleur/vorm: Liquid
  • Dichtheid: 1.147
  • Smeltpunt: 163 ºC
  • Kookpunt: 345.5±25.0℃ at 760 mmHg
  • Vlampunt: 170.7±30.6 °C
  • Brekindex: 1.6350 to 1.6390
  • PSA: 29.96000
  • LogboekP: 2.56110
  • Dampfdruk: 0.0±0.8 mmHg at 25°C

3-(Pyridin-2-yl)benzaldehyde Beveiligingsinformatie

3-(Pyridin-2-yl)benzaldehyde Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-114893-1.0g
3-(pyridin-2-yl)benzaldehyde
85553-53-3 91%
1.0g
$50.0 2023-07-09
Chemenu
CM336543-5g
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 95%+
5g
$418 2022-06-10
Chemenu
CM336543-250mg
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 95%+
250mg
$57 2022-06-10
Ambeed
A485205-100mg
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 96%
100mg
$19.0 2025-03-03
Ambeed
A485205-250mg
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 96%
250mg
$32.0 2025-03-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P1889-1g
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 97.0%(GC)
1g
¥2365.0 2022-06-10
eNovation Chemicals LLC
D696197-10g
3-(2-Pyridyl)benzaldehyde
85553-53-3 97%
10g
$385 2024-07-20
Ambeed
A485205-10g
3-(Pyridin-2-yl)benzaldehyde
85553-53-3 96%
10g
$384.00 2022-04-01
abcr
AB224784-1g
3-Pyrid-2-ylbenzaldehyde, 95%; .
85553-53-3 95%
1g
€107.00 2025-02-21
A2B Chem LLC
AB63458-1g
3-(2-Pyridinyl)benzaldehyde
85553-53-3 96%
1g
$29.00 2024-04-19

3-(Pyridin-2-yl)benzaldehyde Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ,  Toluene ,  Water ;  18 h, rt → 105 °C
Referentie
Design and optimisation of a small-molecule TLR2/4 antagonist for anti-tumour therapy
Xu, Qun; et al, RSC Medicinal Chemistry, 2021, 12(10), 1771-1779

Synthetic Routes 2

Reactievoorwaarden
1.1 Reagents: Butyllithium
1.2 0.5 h, -78 °C
Referentie
Novel inhibitor of bacterial sphingomyelinase, SMY-540, developed based on three-dimensional structure analysis
Oda, Masataka; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2014, 29(3), 303-310

Synthetic Routes 3

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Potassium carbonate ,  Phosphorus(1+), bromotri-1-pyrrolidinyl-, (T-4)-, hexafluorophosphate(1-) (1:1) Solvents: 1,4-Dioxane ;  3 h, 100 °C
1.2 Reagents: Water Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  2 - 16 h, 100 °C
Referentie
PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl-aryl bonds
Li, Shui-Ming; et al, Chemical Communications (Cambridge, 2011, 47(48), 12840-12842

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  overnight, reflux
Referentie
Discovery of a potent and selective inhibitor of histone lysine demethylase KDM4D
Fang, Zhen ; et al, European Journal of Medicinal Chemistry, 2021, 223,

Synthetic Routes 5

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine ,  Bis(acetato-κO)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium Solvents: Acetonitrile ;  24 h, 120 °C
Referentie
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

Synthetic Routes 6

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine ,  Bis(acetato-κO)[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]ruthenium Solvents: Acetonitrile ;  24 h, 120 °C
Referentie
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: Palladium, di-μ-chlorobis[2-[1-pyrrolidinyl(thioxo-κS)methyl]-3-furanyl-κC]di- Solvents: Dimethylacetamide ,  Water ;  2 h, 100 °C
Referentie
A Concise and Diversity-Oriented Approach to the Synthesis of SAG Derivatives
Wang, Nengdong; et al, Journal of Combinatorial Chemistry, 2008, 10(6), 825-834

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  43 h, 110 °C
Referentie
Twist to Boost: Circumventing Quantum Yield and Dissymmetry Factor Trade-Off in Circularly Polarized Luminescence
Lee, Sumin; et al, Inorganic Chemistry, 2021, 60(11), 7738-7752

Synthetic Routes 9

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Catalysts: N-Acetyl-L-leucine Solvents: Acetonitrile ;  24 h, 120 °C
Referentie
Ruthenium-Catalyzed meta-Selective CAr-H Bond Formylation of Arenes
Jia, Chunqi; et al, Journal of Organic Chemistry, 2020, 85(6), 4536-4542

3-(Pyridin-2-yl)benzaldehyde Raw materials

3-(Pyridin-2-yl)benzaldehyde Preparation Products

3-(Pyridin-2-yl)benzaldehyde Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:85553-53-3)3-(Pyridin-2-yl)benzaldehyde
A841361
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):158.0